
Ethyl-3-(2-Carboxyvinyl)-5-nitro-1H-indol-2-carboxylat
Übersicht
Beschreibung
The compound “Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. It contains functional groups such as carboxylate, nitro, and vinyl, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests a fused ring structure, which is a common motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group might be reduced to an amino group, and the carboxylate group could participate in esterification or amide formation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxylate and nitro could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthese von Imidazolen
Imidazole sind wichtige Heterocyclen in der pharmazeutischen Chemie, und Ethyl-3-(2-Carboxyvinyl)-5-nitro-1H-indol-2-carboxylat kann zur regioselektiven Synthese dieser Verbindungen eingesetzt werden. Die Möglichkeit, die funktionellen Gruppen während der Synthese zu manipulieren, ermöglicht die Herstellung von Imidazolen mit spezifischen Eigenschaften, die in Pharmazeutika und Agrochemikalien eingesetzt werden können .
Antimikrobielle Mittel
Die Verbindung hat potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Mittel. Die Forschung zeigt, dass Derivate dieser Verbindung eine signifikante Aktivität gegen verschiedene mikrobielle Stämme aufweisen können, was zur Entwicklung neuer Antibiotika oder Desinfektionsmittel führen könnte .
Organische Synthese
In der organischen Synthese kann diese Verbindung als Vorläufer für die Bildung komplexer Moleküle dienen. Ihre reaktive Vinylgruppe ermöglicht verschiedene Kupplungsreaktionen, die zur Herstellung einer Vielzahl organischer Strukturen genutzt werden können, die möglicherweise in der Materialwissenschaft und der kombinatorischen Chemie nützlich sind .
Biokonjugation
Die Struktur der Verbindung ist für Biokonjugationstechniken geeignet. Sie kann verwendet werden, um Biomoleküle an verschiedene Substrate zu binden, ein kritischer Prozess bei der Arzneimittelentwicklung und der Entwicklung von diagnostischen Instrumenten .
Entwicklung von Inhibitoren
This compound kann bei der Entwicklung von Enzyminhibitoren eingesetzt werden. Durch die gezielte Ansteuerung bestimmter Enzyme kann es bei der Behandlung von Krankheiten helfen, bei denen die Enzymregulation entscheidend ist .
Materialwissenschaft
Die einzigartige Struktur der Verbindung macht sie für die Herstellung neuartiger Materialien mit spezifischen Eigenschaften geeignet. Sie kann in Polymere oder andere Materialien eingearbeitet werden, um ihre Funktionalität zu verbessern oder neue Eigenschaften zu verleihen .
Hemmung der Quorum Sensing
Es besteht das Potenzial, dass diese Verbindung zur Störung von Quorum-Sensing-Signalwegen in Bakterien eingesetzt werden kann. Diese Anwendung könnte zu neuen Methoden zur Kontrolle bakterieller Populationen und zur Verhinderung der Bildung von Biofilmen führen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie können Derivate von this compound auf ihre herbiziden oder fungiziden Eigenschaften untersucht werden. Dies könnte zur Entwicklung neuer, wirksamerer Pflanzenschutzmittel führen .
Wirkmechanismus
Target of action
Many compounds with an indole core structure are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of action
The mode of action of a compound is determined by its interaction with its biological targets. This can involve binding to a target, inhibiting its function, or modulating its activity .
Biochemical pathways
Compounds can affect various biochemical pathways depending on their targets. For example, some indole derivatives have been found to exhibit antibacterial activities against various microorganisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. These properties determine how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .
Result of action
The result of a compound’s action can vary widely, from inhibiting the growth of bacteria to modulating the activity of a specific enzyme. The exact effects would depend on the compound’s targets and mode of action .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-ethoxycarbonyl-5-nitro-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(4-6-12(17)18)10-7-8(16(20)21)3-5-11(10)15-13/h3-7,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYHZYBCBZETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696339 | |
| Record name | 3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-59-6 | |
| Record name | 3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


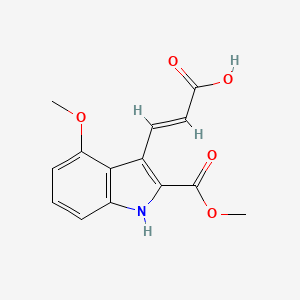
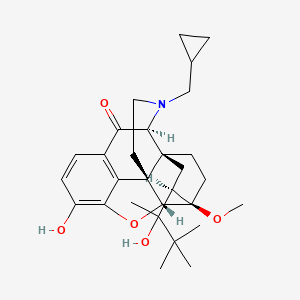
![(4-Methoxynaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512359.png)

![2-Chloro-9H-pyrimido[4,5-B]indole](/img/structure/B1512369.png)
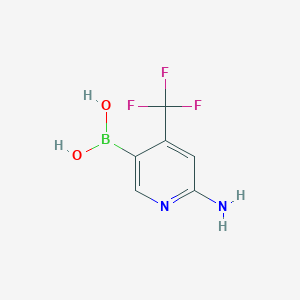

![Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1512373.png)

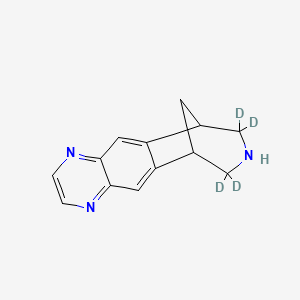

![1-(Benzo[c][1,2,5]thiadiazol-4-yl)ethanone](/img/structure/B1512383.png)
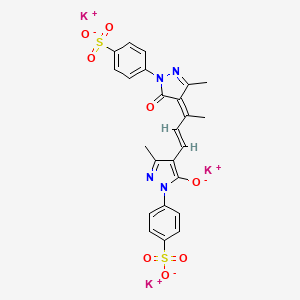
![[6]Cycloparaphenylene](/img/structure/B1512388.png)
